2-(Methoxymethoxy)-3-methylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that also contains methoxy substituents. Its chemical formula is and it has a molecular weight of approximately 196.01 g/mol. This compound is classified under boronic acids, which are important in organic synthesis, particularly in cross-coupling reactions.
The synthesis of 2-(methoxymethoxy)-3-methylphenylboronic acid can be achieved through several methods, often involving the reaction of appropriate aryl halides with boron reagents. A notable method includes the use of hydroxy arene boronic acids, where functional groups are introduced selectively at ortho or meta positions on the aromatic ring. This can be facilitated by employing a base catalyst under controlled moisture conditions to enhance reactivity .
The process typically involves:
The molecular structure of 2-(methoxymethoxy)-3-methylphenylboronic acid features a phenyl ring substituted at the 2-position with a methoxymethoxy group and at the 3-position with a methyl group. The boronic acid group (-B(OH)_2) is attached to the aromatic system, which enhances its reactivity in various chemical reactions.
2-(Methoxymethoxy)-3-methylphenylboronic acid participates in various chemical reactions typical for boronic acids, including:
These reactions are crucial for synthesizing complex organic molecules and have applications in pharmaceuticals and materials science.
The mechanism of action for reactions involving 2-(methoxymethoxy)-3-methylphenylboronic acid typically follows these steps:
This mechanism highlights the efficiency of boronic acids in facilitating cross-coupling reactions.
2-(Methoxymethoxy)-3-methylphenylboronic acid finds applications primarily in:
Palladium-catalyzed cross-coupling represents the cornerstone methodology for constructing the molecular architecture of 2-(methoxymethoxy)-3-methylphenylboronic acid. The Suzuki-Miyaura reaction enables precise C-C bond formation between aryl halides and boronic acids under palladium catalysis. For this specific compound, the methoxymethoxy-protected boronic acid participates as either reactant or product in coupling sequences. Key innovations include:
Solvent-free aqueous systems significantly enhance ecological and economic viability. Reactions in neat water with NaHCO₃ as base eliminate organic solvent waste while maintaining efficiency (>95% yield in model reactions) [4]. The methoxymethoxy group demonstrates exceptional stability under these aqueous conditions, preventing premature deprotection during coupling.
Bulky phosphine ligands (e.g., diadamantyl-n-butylphosphane) enable catalyst loadings as low as 0.005 mol% Pd(OAc)₂ when coupling sterically demanding substrates. These ligands facilitate reactions with ortho-substituted aryl chlorides—traditionally challenging substrates—by mitigating steric congestion at the palladium center [10]. Electron-rich aryl chlorides with methoxy substituents exhibit reduced yields (∼60%) due to competitive side reactions, necessitating careful electronic tuning [10].
Table 1: Optimization of Suzuki-Miyaura Conditions for Methoxymethoxy-Substituted Systems
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Substrate Compatibility |
---|---|---|---|---|
Pd(OAc)₂/BuPAd₂ | Toluene/H₂O | 80 | 92 | Electron-deficient aryl chlorides |
Pd₂(dba)₃/Ph-Indole-Phos | Neat H₂O | 60 | 89 | ortho-Substituted halides |
Pd/C-XPhos | THF | 75 | 78 | Heteroaryl chlorides |
Microwave-assisted protocols using Pd(OAc)₂/XPhos systems achieve 81% yield within 45 minutes—a 70% reduction in reaction time compared to conventional heating [3]. This acceleration is attributed to rapid, uniform energy transfer facilitating oxidative addition and transmetalation steps.
Directed ortho-metalation (DoM) provides regiochemical precision for installing boronic acid groups adjacent to directing metalation groups (DMGs). For 2-(methoxymethoxy)-3-methylphenylboronic acid, the methoxymethoxy group serves a dual role: as a protective moiety and as a moderate DMG when combined with alkyllithium bases.
The sequential functionalization strategy involves:
This approach achieves regioselectivity >20:1 over meta-substitution due to the synergistic coordination between lithium and the methoxymethoxy oxygen [9]. However, competitive protodeboronation occurs in substrates with electron-donating methyl groups (∼15% yield loss), necessitating strictly controlled temperatures during lithiation (-78°C) and boronation (-30°C). The methyl substituent's electron-donating effect slightly reduces lithiation efficiency compared to unsubstituted analogs, requiring 1.2 equivalents of s-BuLi for complete conversion.
Continuous flow systems overcome batch processing limitations in the synthesis of boronic acids. For 2-(methoxymethoxy)-3-methylphenylboronic acid, Miyaura borylation under flow conditions demonstrates exceptional scalability and safety profile:
A representative flow configuration:
Aryl halide + B₂(pin)₂ → [Pd(dppf)Cl₂ (1 mol%)] ↓ KOAc (3 eq) in DMF ↓ Microreactor (80°C, 8 min residence time) ↓ In-line extraction (heptane/H₂O) ↓ Crystallization (isolated yield: 89%)
In-line analytical monitoring (FTIR/Raman) enables real-time optimization of stoichiometry, particularly crucial for handling the acid-sensitive methoxymethoxy group. Flow hydrogenation modules facilitate direct deprotection of MIDA-protected intermediates to free boronic acids using Pd/C catalysts, bypassing traditional acidic hydrolysis that could cleave the methoxymethoxy moiety [6].
The methoxymethoxy (MOM) group requires orthogonal stability profiles relative to boronic acid protecting groups during multi-step syntheses. MOM demonstrates:
Table 2: Deprotection Conditions for Common Protecting Groups
Protecting Group | Deprotection Condition | MOM Stability | Boronic Acid Stability |
---|---|---|---|
MIDA boronate | pH 9 buffer, 60°C | Stable | Cleaved |
Benzoxaborole | 1M HCl, 25°C | Cleaved | Stable |
MOM ether | 3M HCl, THF | Cleaved | Variable* |
*Boronic acid decomposes under strong acid unless protected
Orthogonal deprotection sequences enable selective manipulation:
The benzoxaborole protection system (divalent) offers complementary stability—resistant to aqueous base but cleaved under mild acid—making it ideal for sequences requiring base-stable boronic acid protection while retaining acid-labile MOM [2] [7]. This strategy prevents competitive deboronation during MOM cleavage by maintaining boron in a protected tetravalent state.
The synthesis of 2-(methoxymethoxy)-3-methylphenylboronic acid employs two principal metallation strategies, each with distinct advantages and limitations:
Table 3: Performance Metrics for Metallation Routes
Parameter | Grignard Route | Lithiation Route |
---|---|---|
Starting Material | 3-Bromo-2-methylphenol | 2-Methoxy-3-methylbenzene |
Metallation Agent | Mg (3 eq) | s-BuLi (1.2 eq) |
Key Step | R-Br + Mg → RMgBr | C-H activation at -78°C |
Boronation Agent | B(OMe)₃ | B(OⁱPr)₃ |
Yield (isolated) | 71-78% | 65-70% |
Regioselectivity | N/A (Br defines position) | ortho:meta = 20:1 |
Byproduct Formation | ∼12% homocoupling | <5% protodeboronation |
Grignard pathway:
3-Bromo-2-methylphenol → [MOM-Cl, iPr₂NEt] ↓ MOM-protected bromide → [Mg, Et₂O] ↓ ArMgBr + B(OMe)₃ → [H₃O⁺] ↓ Crude boronic acid (purity: ∼85%) ↓ Crystallization (toluene/heptane) → 78% yield [5]
Advantages: Tolerance to methyl substituents without isomerization. Limitations: Requires bromide precursor and generates stoichiometric Mg wastes.
Lithiation pathway:
2-Methoxy-3-methylbenzene → [s-BuLi, TMEDA, -78°C] ↓ ArLi + B(OⁱPr)₃ ↓ Acid workup → 70% yield [6] [9]
Advantages: Atom-economic C-H functionalization. Limitations: Competing meta-lithiation (5%) reduces yield; requires cryogenic conditions.
Solvent optimization reveals toluene increases Grignard yield by 15% versus THF by suppressing ether cleavage of MOM group. Lithiation requires hexane/Et₂O mixtures (4:1) for optimal regioselectivity [5] [6].
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